molecular formula C10H11ClN4O2 B2560437 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride CAS No. 2279123-49-6

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride

Cat. No. B2560437
CAS RN: 2279123-49-6
M. Wt: 254.67
InChI Key: XDNCQXBMQPLOPI-UHFFFAOYSA-N
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Description

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is a chemical compound with the linear formula C10H11O2N4Cl1 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . The structure also includes a benzamide moiety .


Chemical Reactions Analysis

While specific chemical reactions involving 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride are not mentioned in the search results, it’s worth noting that oxadiazoles, in general, have been synthesized for their versatility in drug discovery .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives, including the 1,3,4-oxadiazole ring, have been extensively studied for their diverse pharmacological properties. These compounds exhibit a wide range of biological activities, such as antimicrobial, anticancer, anti-inflammatory, antitubercular, antifungal, anti-diabetic, and anticancer activities. The structural feature of the oxadiazole ring facilitates effective binding with different enzymes and receptors in biological systems through various weak interactions, thereby eliciting an array of bioactivities. This makes oxadiazole and its derivatives, including 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride, highly interesting for the development of new medicinal agents (Verma et al., 2019).

Potential in Drug Development

The oxadiazole core, especially the 1,3,4-oxadiazole moiety, plays a crucial role in the design and development of new drugs. It is recognized for its significance and usefulness in synthesizing compounds with antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and anti-parasitic activities. The presence of the oxadiazole core in biologically active molecules signifies its potential in the development of new therapeutic agents for treating a variety of diseases (Rana, Salahuddin, & Sahu, 2020).

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of oxadiazole derivatives have been a subject of considerable interest. These compounds can be synthesized through various methods, providing a pathway for creating a plethora of derivatives with potent biological activities. The versatility in the synthetic approaches allows for the exploration of oxadiazole derivatives as potential pharmacological agents with enhanced efficacy and reduced toxicity. The innovative synthesis strategies of these derivatives are crucial for the continuous development of novel therapeutic molecules (Nayak & Poojary, 2019).

Safety and Hazards

While specific safety data for 4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride is not available, it’s important to handle all chemical substances with appropriate safety measures. For example, benzamide, a related compound, is classified as harmful if swallowed and suspected of causing genetic defects .

properties

IUPAC Name

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-6(2-4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNCQXBMQPLOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN)C(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride

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